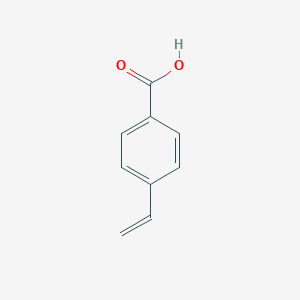

4-Vinylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176003. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Styrenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6H,1H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQWEODKXLDORP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28391-39-1 | |

| Record name | Poly(4-vinylbenzoic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28391-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70148069 | |

| Record name | p-Vinylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075-49-6 | |

| Record name | 4-Vinylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1075-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Vinylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1075-49-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Vinylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-vinylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-VINYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBU4QT9N3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Vinylbenzoic Acid: Structure, Properties, and Applications for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Vinylbenzoic acid (4-VBA), a versatile bifunctional molecule with significant applications in materials science and as an intermediate in the synthesis of pharmaceuticals. This document details its chemical structure, physicochemical properties, synthesis protocols, reactivity, and its emerging role in drug development and delivery.

Chemical Structure and Identification

This compound, also known as 4-carboxystyrene, possesses a unique structure combining a vinyl group and a carboxylic acid moiety attached to a benzene (B151609) ring at the para position. This dual functionality allows for a wide range of chemical modifications and polymerization reactions.

Systematic Information:

| Identifier | Value |

| IUPAC Name | 4-ethenylbenzoic acid[1] |

| CAS Number | 1075-49-6[1] |

| Molecular Formula | C₉H₈O₂[1] |

| SMILES | C=CC1=CC=C(C=C1)C(=O)O[1] |

| InChIKey | IRQWEODKXLDORP-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

Quantitative Data Summary:

| Property | Value | Source |

| Molecular Weight | 148.16 g/mol | [1][2] |

| Melting Point | 142-144 °C | [2] |

| Boiling Point | 228.74 °C (rough estimate) | [2] |

| Density | 1.30 g/cm³ (at 20 °C) | [3] |

| pKa | 4.24 ± 0.10 (Predicted) | [2] |

| Solubility | Soluble in dichloromethane (B109758) and methanol.[2][4] |

Synthesis of this compound

The most commonly cited laboratory-scale synthesis of this compound is the Wittig reaction. This method offers a reliable route to the target molecule with good yields.

Experimental Protocol: Wittig Reaction Synthesis

This two-step protocol involves the preparation of a phosphonium (B103445) salt followed by the Wittig reaction with formaldehyde (B43269).[2]

Step 1: Preparation of 4-Carboxybenzyltriphenylphosphonium Bromide

-

Reagents:

-

4-(Bromomethyl)benzoic acid (4.3 g, 20 mmol)

-

Triphenylphosphine (B44618) (5.2 g, 20 mmol)

-

Acetone (60 mL)

-

Diethyl ether

-

-

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 4-(bromomethyl)benzoic acid and triphenylphosphine in acetone.[2]

-

Reflux the mixture for 45 minutes using a heated water bath.[2]

-

Cool the reaction mixture to room temperature.[2]

-

Collect the precipitated phosphonium salt by vacuum filtration.[2]

-

Wash the solid with two portions of diethyl ether (20 mL each) and dry it on the funnel under vacuum.[2] The product is typically used in the next step without further purification.[2]

-

Step 2: Preparation of this compound

-

Reagents:

-

4-Carboxybenzyltriphenylphosphonium bromide (3.76 g, 8 mmol)

-

Aqueous formaldehyde (37%, 32 mL)

-

Water (15 mL)

-

Sodium hydroxide (B78521) (2.5 g, 62.5 mmol) in 15 mL of water

-

Concentrated hydrochloric acid

-

-

Procedure:

-

In a 250 mL Erlenmeyer flask with a magnetic stirrer, combine 4-carboxybenzyltriphenylphosphonium bromide, aqueous formaldehyde, and water.[2]

-

Stir the mixture vigorously.[2]

-

Over a period of 10 minutes, add the sodium hydroxide solution.[2]

-

Continue stirring for an additional 45 minutes.[2]

-

Filter the precipitate (triphenylphosphine oxide) by vacuum filtration and wash it with approximately 100 mL of water.[2]

-

Combine the filtrate and the washings. Slowly acidify the solution with concentrated hydrochloric acid to a pH of approximately 1 (check with pH paper).[2]

-

Collect the resulting precipitate of this compound by vacuum filtration.[2]

-

The crude product can be purified by recrystallization from a 1:1 mixture of ethanol (B145695) and water.[4]

-

Caption: Workflow for the Wittig synthesis of this compound.

Chemical Reactivity

The dual functionality of this compound dictates its chemical reactivity, allowing for reactions at both the vinyl and carboxylic acid groups.

-

Polymerization: The vinyl group readily undergoes free-radical polymerization, making 4-VBA a valuable monomer for the synthesis of functional polymers and copolymers.[5] Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to produce well-defined polymers with controlled molecular weights and low polydispersity.[3][6]

-

Esterification: The carboxylic acid group can be esterified under standard conditions to produce a variety of esters. This allows for the modification of the polarity and solubility of the resulting molecules.

-

Other Reactions: The vinyl group can also participate in other addition reactions typical of alkenes. The carboxylic acid can be converted to an acid chloride, which is a versatile intermediate for the synthesis of amides and other derivatives.[7]

Caption: Free radical polymerization of this compound.

Applications in Research and Drug Development

While direct involvement of this compound in specific signaling pathways is not extensively documented, its derivatives and polymers show significant promise in the pharmaceutical and biomedical fields.

-

Pharmaceutical Intermediate: this compound serves as a key intermediate in the synthesis of various drug compounds.[4][8] A patent has described derivatives of this compound with retinoid-like biological activity, suggesting potential therapeutic applications in conditions such as acne, psoriasis, and certain cancers, as well as for wound healing.[2][9]

-

Drug Delivery Systems: The polymer of this compound, poly(this compound), and its copolymers are being explored for their use in drug delivery systems.[10] The carboxylic acid groups along the polymer backbone can be used for drug conjugation or to impart pH-responsive properties to the delivery vehicle. Furthermore, modification of 4-VBA can enhance biocompatibility, making it suitable for applications in tissue engineering.[10]

-

Biomedical Applications: Polymers derived from 4-VBA are used in the synthesis of molecularly imprinted polymers (MIPs) for the selective binding of biomolecules, which has applications in biosensing and drug delivery.[10] They are also used as capping agents in the preparation of hydrogels for biological applications.[10]

Analytical Methods

The purity and identity of this compound can be assessed using a variety of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a common method for determining the purity of this compound. A reverse-phase method using a C18 column with a mobile phase of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid, can be employed.[5][11]

-

Gas Chromatography (GC): GC can also be used for the analysis of this compound, though derivatization to a more volatile ester may be necessary to prevent peak tailing and improve resolution.[12]

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of this compound and its derivatives.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the C=C stretching of the vinyl group and the C=O and O-H stretching of the carboxylic acid.[1]

-

Safety and Handling

This compound is classified as an irritant. It is important to handle it with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

- 1. This compound | C9H8O2 | CID 14098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0161156B1 - 4-vinylbenzoic-acid derivatives, their preparation and their use as therapeutical compositions and as ligands - Google Patents [patents.google.com]

- 3. prezi.com [prezi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. This compound | Semantic Scholar [semanticscholar.org]

- 8. nbinno.com [nbinno.com]

- 9. EP0161156A1 - 4-Vinylbenzoic-acid derivatives, their preparation and their use as therapeutical compositions and as ligands - Google Patents [patents.google.com]

- 10. 4-乙烯基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Separation of p-Vinylbenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. researchgate.net [researchgate.net]

4-Vinylbenzoic acid CAS number 1075-49-6

An In-depth Technical Guide to 4-Vinylbenzoic Acid (CAS 1075-49-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (4-VBA), also known as styrene-4-carboxylic acid, is an aromatic organic compound with the CAS number 1075-49-6. Structurally, it is characterized by a benzoic acid core substituted with a vinyl group at the para position. This bifunctional nature, possessing both a polymerizable vinyl group and a reactive carboxylic acid moiety, makes 4-VBA a highly versatile monomer in materials science and a valuable intermediate in organic synthesis. Its ability to participate in a wide range of polymerization reactions, including free-radical and controlled polymerization techniques, allows for the synthesis of well-defined functional polymers. These polymers have found applications in diverse, high-value sectors such as drug delivery, tissue engineering, biosensing, and advanced materials. This guide provides a comprehensive overview of the properties, synthesis, polymerization, and applications of 4-VBA.

Chemical and Physical Properties

This compound is typically a white to light beige crystalline powder. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1075-49-6 | |

| Molecular Formula | C₉H₈O₂ | |

| Molecular Weight | 148.16 g/mol | |

| IUPAC Name | 4-ethenylbenzoic acid | |

| Synonyms | p-Vinylbenzoic acid, Styrene-4-carboxylic acid | |

| Appearance | Light beige powder | |

| Melting Point | 142-144 °C | |

| InChI Key | IRQWEODKXLDORP-UHFFFAOYSA-N | |

| SMILES String | OC(=O)c1ccc(C=C)cc1 |

Synthesis of this compound

The most common and well-documented method for synthesizing this compound is the Wittig reaction. This reaction creates the carbon-carbon double bond of the vinyl group by reacting a phosphorus ylide with an aldehyde, in this case, formaldehyde (B43269). The synthesis is typically a two-step process.

Synthesis Pathway: The Wittig Reaction

The overall synthetic pathway involves the preparation of a phosphonium (B103445) salt followed by the Wittig reaction itself to yield 4-VBA.

Caption: Wittig reaction pathway for the synthesis of this compound.

Experimental Protocol: Wittig Synthesis

The following protocol is a representative example compiled from literature procedures.

Step 1: Preparation of 4-Carboxybenzyltriphenylphosphonium Bromide

-

In a 100 mL round-bottom flask equipped with a reflux condenser, combine 4-(bromomethyl)benzoic acid (4.3 g, 20 mmol) and triphenylphosphine (5.2 g, 20 mmol).

-

Add acetone (60 mL) to dissolve the solids.

-

Reflux the mixture in a heated water bath for 45 minutes.

-

After reflux, cool the reaction mixture. The phosphonium salt will precipitate.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with diethyl ether (2 x 20 mL) and allow it to air dry on the funnel under vacuum. The resulting product is typically pure enough for the next step. A yield of 75% has been reported for this step.

Step 2: Preparation of this compound

-

In a 250 mL Erlenmeyer flask with a magnetic stirrer, add the 4-carboxybenzyltriphenylphosphonium bromide (3.76 g, 8 mmol) from the previous step, 37% aqueous formaldehyde (32 mL), and water (15 mL).

-

Stir the mixture vigorously.

-

Over a period of 10 minutes, add a solution of sodium hydroxide (B78521) (2.5 g, 62.5 mmol) dissolved in water (15 mL).

-

Continue to stir the mixture for an additional 45 minutes. A precipitate of triphenylphosphine oxide will form.

-

Filter the mixture under vacuum to remove the precipitate, washing the solid with approximately 100 mL of water.

-

Combine the filtrate and the washings. Slowly acidify this solution by adding concentrated hydrochloric acid until the pH is approximately 1 (check with pH paper).

-

A precipitate of this compound will form. Collect the final product by vacuum filtration. A yield of 94% has been reported for this step.

Polymerization of this compound

The vinyl group of 4-VBA allows it to be readily polymerized, forming poly(this compound) (P4VBA) or incorporated into copolymers. The carboxylic acid group provides functionality that can be used for post-polymerization modification or to impart desired properties like pH-responsiveness, improved adhesion, and biocompatibility.

Polymerization Methods

-

Free Radical Polymerization : This is a common method for polymerizing 4-VBA, utilizing standard radical initiators. This technique has been used to create reactive polymers from active ester derivatives of 4-VBA.

-

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization : RAFT is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. It is particularly useful for creating block copolymers, such as polystyrene-block-poly(this compound) (PSt-b-P4VBA).

-

Anionic Living Polymerization : To synthesize highly well-defined P4VBA, anionic polymerization can be employed. This often requires protecting the acidic proton of the carboxylic acid group during polymerization, for instance, by using a monomer like 2-(4-vinylphenyl)-4,4-dimethyl-2-oxazoline, followed by a deprotection step.

Experimental Protocol: RAFT Polymerization of PSt-b-P4VBA

This protocol describes the second step of a block copolymer synthesis, where 4-VBA is polymerized from a pre-made polystyrene macro-RAFT agent.

-

A pre-synthesized polystyrene macro-RAFT agent, this compound (4-VBA), and the initiator AIBN are dissolved in DMF in a reaction tube. An optimal molar ratio of [PSt macroRAFT]:[AIBN]:[4VBA] has been reported as 1.2:1:180.

-

The solution is degassed by bubbling with nitrogen.

-

The sealed tube is immersed in a thermostated bath (e.g., at 70 °C) to initiate polymerization.

-

After the desired reaction time, the polymerization is stopped by cooling the tube.

-

The polymer is isolated by slowly pouring the reaction solution into an excess of a non-solvent, such as methanol, to cause precipitation.

-

The precipitated block copolymer is collected by filtration and dried in a vacuum oven.

Caption: General workflow for RAFT polymerization of this compound.

Applications in Research and Drug Development

The unique structure of 4-VBA makes it a valuable component in a variety of advanced applications, particularly those of interest to the pharmaceutical and materials science fields.

Caption: Relationship between 4-VBA's structure and its diverse applications.

-

Drug Delivery and Biomaterials : Polymers and copolymers derived from 4-VBA can be designed for biocompatibility, making them suitable for creating drug delivery systems and materials for tissue engineering. It can be used as a capping agent in the synthesis of polyrotaxane hydrogels, enhancing their structural integrity for biological applications.

-

Molecularly Imprinted Polymers (MIPs) : 4-VBA serves as a functional monomer in the synthesis of MIPs. The carboxylic acid group can form specific interactions (e.g., hydrogen bonds) with template molecules during polymerization, leading to polymers with high binding affinity and selectivity for target biomolecules. This makes them effective for use in biosensors and selective drug delivery.

-

Chromatography and Separation : It is used to create functionalized monolithic columns for chromatography. These benzoic acid-modified columns are particularly effective for the separation of small, polar molecules in applications like pharmaceutical analysis and environmental monitoring.

-

Pharmaceutical Intermediates : Beyond polymerization, 4-VBA is a crucial intermediate in the synthesis of more complex drug molecules and their derivatives.

-

Advanced Materials : In polymer science, incorporating 4-VBA into polymer backbones can significantly improve material properties, including enhanced thermal stability, adhesion, and mechanical strength. This has led to its use in high-performance coatings and adhesives. A notable application is the use of P4VBA as a binder for silicon-graphite composite anodes in lithium-ion batteries, where it helps maintain electrode integrity despite large volume changes during cycling.

Safety and Handling

This compound is classified as an irritant. Proper safety precautions must be observed during handling to minimize risk.

| Hazard Information | Details | Reference(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Measures | Avoid breathing dust. Use in a well-ventilated area. Wash hands thoroughly after handling. Store in a cool, dry, well-ventilated place. | |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a NIOSH-approved dust mask (e.g., N95). | |

| First Aid | Eyes: Rinse immediately with plenty of water for at least 15 minutes. Skin: Flush skin with plenty of water. Inhalation: Move to fresh air. Seek medical aid if irritation or discomfort occurs. |

An In-depth Technical Guide to the Physical Properties of 4-Vinylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Vinylbenzoic acid (4-VBA). The information is curated for professionals in research and development, with a focus on data accuracy and experimental reproducibility.

Core Physical and Chemical Properties

This compound, also known as 4-carboxystyrene, is an organic compound that serves as a versatile monomer in the synthesis of various polymers and is an intermediate in the production of pharmaceuticals and agrochemicals.[1][2] Its structure consists of a vinyl group and a carboxylic acid group attached to a benzene (B151609) ring.[2]

Table 1: General and Physical Properties of this compound

| Property | Value | Citations |

| Molecular Formula | C₉H₈O₂ | [1][3][4] |

| Molecular Weight | 148.16 g/mol | [3][4][5] |

| CAS Number | 1075-49-6 | [3][4][6] |

| Appearance | Almost white to beige powder/crystalline solid | [7][8] |

| Melting Point | 141-144 °C | [1][4][9] |

| Boiling Point | 228.74 °C (estimate) | [1][7] |

| Density | 1.30 g/cm³ | [1][10] |

| pKa | 4.24 ± 0.10 (Predicted) | [1][7] |

| Solubility | Soluble in dichloromethane (B109758) and methanol. | [1][4][7] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks / Chemical Shifts (ppm) | Citations |

| ¹H NMR | ~12 ppm (singlet, 1H, COOH), 6.5-8.5 ppm (multiplet, 4H, aromatic), 4.6-5.5 ppm (multiplet, 3H, vinyl) | [11][12] |

| ¹³C NMR | Data available in spectral databases. | [3] |

| IR Spectroscopy | Data available in spectral databases. | [3][6] |

| Mass Spectrometry | Molecular Ion (m/z): 148 | [3] |

| Raman Spectroscopy | Data available in spectral databases. | [3] |

Experimental Protocols

The following sections detail the methodologies for key experiments related to the synthesis and characterization of this compound.

This compound can be synthesized using a Wittig reaction in an aqueous medium.[13][14] This process involves two primary stages: the preparation of a phosphonium (B103445) salt followed by the reaction with an aldehyde.[15][16]

Experimental Workflow for Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Protocol:

-

Part 1: Preparation of 4-Carboxybenzyltriphenylphosphonium Bromide

-

In a 100 mL round-bottom flask, combine 4-(bromomethyl)benzoic acid (20 mmol) and triphenylphosphine (20 mmol).[15]

-

Add 60 mL of acetone and equip the flask with a reflux condenser.[15]

-

Heat the mixture to reflux for 45 minutes.[15]

-

After cooling the mixture, collect the resulting solid product by vacuum filtration.[15]

-

Wash the solid with diethyl ether (2 x 20 mL) and allow it to dry.[15]

-

-

Part 2: Preparation of this compound

-

In a 250 mL Erlenmeyer flask, combine the 4-carboxybenzyltriphenylphosphonium bromide from the previous step (8 mmol), 32 mL of aqueous formaldehyde (37%), and 15 mL of water.[15]

-

Stir the mixture vigorously.[16]

-

Over a period of 10 minutes, add a solution of NaOH (62.5 mmol) in 15 mL of water.[15]

-

Continue stirring for an additional 45 minutes.[15]

-

Filter the precipitate (triphenylphosphine oxide) using vacuum filtration and wash it with approximately 100 mL of water.[15]

-

Slowly acidify the combined filtrate and washings with concentrated hydrochloric acid until the pH is approximately 1.[15]

-

Collect the resulting precipitate, which is this compound, by vacuum filtration.[15]

-

The melting point is a key indicator of a compound's purity.[17] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[17]

Protocol (Capillary Method):

-

Ensure the this compound sample is dry and finely powdered.[18]

-

Pack a small amount of the sample into a capillary tube, to a height of about 3 mm.[19]

-

Place the capillary tube into a melting point apparatus (e.g., a Mel-Temp or Fisher-Johns apparatus).[17][19]

-

Heat the sample rapidly to determine an approximate melting point.[17]

-

Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (approximately 2°C per minute) as the temperature approaches the approximate melting point.[17]

-

Record the temperature at which the solid first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.[17]

The pKa of a weak acid can be determined experimentally by titration with a strong base and monitoring the pH.[20][21]

Experimental Workflow for pKa Determination

References

- 1. This compound CAS#: 1075-49-6 [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C9H8O2 | CID 14098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. This compound 97 1075-49-6 [sigmaaldrich.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 8. This compound [chembk.com]

- 9. 4-ビニル安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. brainly.com [brainly.com]

- 12. This compound(1075-49-6) 1H NMR spectrum [chemicalbook.com]

- 13. scribd.com [scribd.com]

- 14. youtube.com [youtube.com]

- 15. books.rsc.org [books.rsc.org]

- 16. Synthesis of 4 vinylbenzoic acid using the Wittig reaction The Wittig rea.. [askfilo.com]

- 17. chem.ucalgary.ca [chem.ucalgary.ca]

- 18. westlab.com [westlab.com]

- 19. Determination of Melting Point [wiredchemist.com]

- 20. scribd.com [scribd.com]

- 21. Pka value of weak acid experiment by titrations method | PPTX [slideshare.net]

4-Vinylbenzoic acid melting point and solubility

An In-depth Technical Guide to the Melting Point and Solubility of 4-Vinylbenzoic Acid

Introduction

This compound (4-VBA), also known as 4-carboxystyrene, is a versatile organic compound with the chemical formula C₉H₈O₂.[1][2] It possesses both a vinyl group and a carboxylic acid functional group, making it a valuable monomer in the synthesis of various polymers and functional materials.[2] Its properties are of significant interest in fields such as polymer chemistry, materials science, and drug development, where it serves as an important intermediate in organic synthesis.[3][4] This guide provides a comprehensive overview of the melting point and solubility of this compound, including experimental protocols for their determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 1075-49-6 | [1][3] |

| Molecular Formula | C₉H₈O₂ | [1][3] |

| Molecular Weight | 148.16 g/mol | [1][3] |

| Appearance | White to light yellow powder or crystalline solid | [5] |

| Melting Point | 141-144 °C | [1][3][5] |

| Boiling Point | ~228.74 °C (rough estimate) | [3][5] |

| Density | ~1.30 g/cm³ | [3][6] |

| pKa | 4.24 ± 0.10 (Predicted) | [3][5] |

Melting Point of this compound

The melting point of a pure crystalline solid is a characteristic physical property that is indicative of its identity and purity. For this compound, the reported melting point is consistently in the range of 141-144 °C.[1][3][5] Specifically, different sources report ranges of 141-142°C[1], 142-144°C[3][5], and a single point of 142°C[6]. The presence of impurities will typically lower the melting point and broaden the melting range.[7]

Factors Influencing Melting Point

The melting point of an organic compound is influenced by several factors. A diagram illustrating these relationships is provided below.

Caption: Logical relationship between factors influencing a compound's melting point.

Solubility Profile of this compound

The solubility of this compound is dictated by its molecular structure, which contains both a nonpolar vinylbenzene moiety and a polar carboxylic acid group.

-

Soluble in: Dichloromethane[1][2][3][4][5][8][9], Methanol[1][2][3][4][5][8][9][10], Dimethyl sulfoxide (B87167) (DMSO)[11], and N,N-Dimethylformamide (DMF).[11]

-

Sparingly soluble in: Water.[2]

-

Precipitates from: Water and hexanes.[11]

The carboxylic acid group allows for solubility in polar organic solvents like methanol, while the aromatic ring and vinyl group contribute to its solubility in less polar solvents like dichloromethane. Its limited solubility in water is expected for a molecule with a significant nonpolar component.

Experimental Protocols

Determination of Melting Point (Capillary Method)

This protocol describes the standard procedure for determining the melting point of a solid organic compound like this compound using a capillary tube and a melting point apparatus.

Caption: Experimental workflow for melting point determination by the capillary method.

Methodology:

-

Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a capillary tube is pushed into the powder and tapped gently to pack the solid into the closed end to a height of 1-2 mm.[7][12]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, attached to a thermometer with the bulb aligned with the sample.[7][12]

-

Heating: The apparatus is heated. Initially, a rapid heating rate can be used to approach the expected melting point. When the temperature is about 15-20°C below the literature value, the heating rate should be slowed to 1-2°C per minute to ensure thermal equilibrium.[12]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.

-

Purity Assessment: A sharp melting range (e.g., 1-2°C) is indicative of a pure compound, while a broad range suggests the presence of impurities.[7]

Determination of Solubility (Shake-Flask Method)

This protocol outlines a general procedure for determining the solubility of a compound in a specific solvent.

References

- 1. usbio.net [usbio.net]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound CAS#: 1075-49-6 [m.chemicalbook.com]

- 4. This compound | 1075-49-6 [chemicalbook.com]

- 5. This compound [chembk.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. alfa-labotrial.com [alfa-labotrial.com]

- 10. This compound, 96%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 11. polymersource.ca [polymersource.ca]

- 12. davjalandhar.com [davjalandhar.com]

Molecular Structure and Proton Assignments

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Vinylbenzoic Acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document details the characteristic chemical shifts, coupling constants, and signal multiplicities of the compound's protons, alongside a standard experimental protocol for data acquisition.

The structure of this compound contains several distinct proton environments, which give rise to a characteristic ¹H NMR spectrum. The protons are labeled in the diagram below for clear reference in the subsequent data table.

Caption: Molecular structure of this compound with proton designations.

¹H NMR Data Summary

The following table summarizes the expected quantitative data for the ¹H NMR spectrum of this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Data is compiled from typical values and spectral data of close analogs like methyl 4-vinylbenzoate.[1]

| Proton Label | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration |

| Hₐ (COOH) | ~11.0 - 13.0 | broad singlet | - | 1H |

| Hₑ (Vinyl) | ~8.0 | doublet | Jbc ≈ 8.4 | 2H |

| Hₒ (Vinyl) | ~7.5 | doublet | Jcb ≈ 8.4 | 2H |

| Hₐ (Vinyl) | ~6.75 | dd | Jtrans ≈ 17.6, Jcis ≈ 10.8 | 1H |

| Hₜ (Vinyl) | ~5.86 | doublet | Jtrans ≈ 17.6 | 1H |

| Hₖ (Vinyl) | ~5.38 | doublet | Jcis ≈ 10.8 | 1H |

Note: The carboxylic acid proton (Hₐ) is acidic and may be broadened or not observed depending on the solvent and sample concentration.[2][3] The aromatic protons (Hₑ and Hₒ) form an AA'BB' system but are often approximated as two doublets.

Signal Splitting and Coupling Pathways

The observed multiplicities of the vinyl and aromatic protons are a direct result of spin-spin coupling with neighboring protons. The diagram below illustrates these key coupling interactions.

References

FTIR spectrum analysis of 4-Vinylbenzoic acid

An In-depth Technical Guide to the FTIR Spectrum Analysis of 4-Vinylbenzoic Acid

Introduction

This compound (4-VBA), also known as 4-carboxystyrene, is an aromatic compound featuring both a carboxylic acid and a vinyl functional group.[1] This bifunctional nature makes it a valuable monomer in the synthesis of functional polymers, copolymers, and hydrogels for applications in drug delivery, biosensing, and materials science.[1] Fourier Transform Infrared (FTIR) spectroscopy is an essential, non-destructive analytical technique for the structural characterization of this compound. It provides a unique molecular fingerprint by probing the vibrational modes of its constituent functional groups, enabling researchers to verify its identity, assess its purity, and monitor its polymerization.

This guide provides a comprehensive overview of the FTIR spectrum of this compound, including detailed peak assignments, standard experimental protocols, and visual aids to facilitate understanding.

Molecular Structure and Vibrational Modes

The chemical structure of this compound (C₉H₈O₂) consists of a benzene (B151609) ring substituted with a vinyl group (-CH=CH₂) and a carboxylic acid group (-COOH) at the para position. The key functional groups that give rise to characteristic absorption bands in the IR spectrum are:

-

Carboxylic Acid: O-H and C=O stretching, C-O stretching, and O-H bending.

-

Vinyl Group: =C-H stretching and bending, and C=C stretching.

-

Aromatic Ring: Aryl C-H stretching, and C=C in-ring stretching.

FTIR Spectral Data of this compound

The FTIR spectrum of this compound exhibits a series of distinct absorption bands corresponding to the specific vibrational frequencies of its functional groups. The quantitative data, compiled from various spectroscopic sources, is summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3083 | Weak/Medium | =C-H Stretch | Aromatic/Vinyl |

| ~3011 - 3026 | Strong/Medium | =C-H Stretch | Aromatic/Vinyl[2][3] |

| ~2925 | Strong | O-H Stretch (Broadband) | Carboxylic Acid Dimer[2] |

| ~2669 - 2553 | Weak/Medium | O-H Stretch (Broadband) | Carboxylic Acid Dimer[3] |

| ~1680 - 1695 | Strong | C=O Stretch | Carboxylic Acid[2][3] |

| ~1631 | Medium | C=C Stretch | Vinyl Group[3] |

| ~1602 - 1609 | Medium | C=C Stretch (In-ring) | Aromatic[2][3] |

| ~1427 | Medium | C-O-H In-plane Bend | Carboxylic Acid[3] |

| ~1289 - 1324 | Strong | C-O Stretch (Coupled with O-H bend) | Carboxylic Acid[3] |

| ~929 | Medium (Broad) | O-H Out-of-plane Bend | Carboxylic Acid Dimer[3] |

| ~905 | Medium | =C-H Out-of-plane Bend | Vinyl Group[3] |

| ~860 | Medium | C-H Out-of-plane Bend | p-Substituted Aromatic[3] |

Note: Peak positions can vary slightly depending on the sampling method (e.g., ATR, KBr pellet) and the physical state of the sample.

Interpretation of the Spectrum

-

O-H Region (2500-3300 cm⁻¹): A very broad and strong absorption band is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. This broadness often causes it to overlap with the C-H stretching vibrations.[3]

-

C-H Stretch Region (3000-3100 cm⁻¹): Peaks in this region are attributed to the C-H stretching vibrations of the aromatic ring and the vinyl group (sp² hybridized carbons).[2][3]

-

Carbonyl Region (~1680 cm⁻¹): A very strong and sharp peak around 1680-1695 cm⁻¹ is the most prominent feature of the spectrum, unequivocally assigned to the C=O stretching of the carboxylic acid group. Its position indicates conjugation with the aromatic ring.[2][3]

-

C=C Stretch Region (1600-1640 cm⁻¹): Two distinct peaks are typically observed: one of medium intensity around 1631 cm⁻¹ for the vinyl C=C stretch and another around 1609 cm⁻¹ for the aromatic ring's C=C in-plane stretching.[3]

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of information. Key peaks include the strong C-O stretching and O-H in-plane bending of the carboxylic acid group (~1289-1427 cm⁻¹).[3] Furthermore, characteristic out-of-plane (=C-H) bending vibrations for the vinyl group and the para-substituted aromatic ring appear at ~905 cm⁻¹ and ~860 cm⁻¹, respectively.[3] A broad absorption centered around 929 cm⁻¹ is a hallmark of the out-of-plane O-H bend of the carboxylic acid dimer.[3]

Experimental Protocols

Accurate FTIR analysis relies on proper sample preparation. For a solid compound like this compound, the two most common methods are Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet technique.[4][5]

Method 1: Attenuated Total Reflectance (ATR)

ATR is a rapid and popular technique that requires minimal sample preparation.[5]

Methodology:

-

Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and wipe dry with a soft, lint-free tissue.[4]

-

Background Scan: Record a background spectrum of the empty, clean ATR crystal. This allows the instrument software to subtract interfering signals from the atmosphere (e.g., CO₂, H₂O) and the crystal itself.[6]

-

Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.[4]

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.[4]

-

Spectrum Acquisition: Collect the sample spectrum. The instrument will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the crystal surface as described in step 1.

Method 2: Potassium Bromide (KBr) Pellet

This traditional transmission method involves dispersing the sample within a matrix of IR-transparent KBr.[4][5]

Methodology:

-

Grinding: Add approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopy-grade KBr powder to an agate mortar.[4] Grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering.[7]

-

Pellet Formation: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[4]

-

Background Scan: If necessary, a background spectrum can be run with a blank KBr pellet or with an empty sample compartment.[5]

-

Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Collect the spectrum.

-

Disposal: Discard the pellet after use.

Visualizations

The following diagrams illustrate the logical workflow of FTIR analysis and the correlation between the molecular structure of this compound and its spectral features.

References

- 1. 4-乙烯基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. Solved On the spectra provided assign the NMR spectra and | Chegg.com [chegg.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. jascoinc.com [jascoinc.com]

- 6. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 7. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to the Synthesis of 4-Vinylbenzoic Acid from 4-Bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-vinylbenzoic acid from 4-bromobenzoic acid. The document details the methodologies for key chemical transformations, including the Suzuki-Miyaura coupling and the Heck reaction, and discusses alternative approaches. Experimental protocols, quantitative data, and pathway visualizations are provided to support researchers in the practical application of these synthetic strategies.

Introduction

This compound is a valuable bifunctional monomer utilized in the synthesis of specialty polymers, functionalized resins, and as a key intermediate in the production of pharmaceuticals and other fine chemicals. Its structure incorporates both a polymerizable vinyl group and a versatile carboxylic acid moiety, enabling its use in a wide array of applications, from drug delivery systems to advanced materials. This guide focuses on the synthesis of this compound commencing from the readily available starting material, 4-bromobenzoic acid.

Primary Synthetic Pathways from 4-Bromobenzoic Acid

The conversion of 4-bromobenzoic acid to this compound primarily involves palladium-catalyzed cross-coupling reactions. The two most prominent and effective methods are the Suzuki-Miyaura coupling and the Heck reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds. In this context, it involves the reaction of 4-bromobenzoic acid with a vinylboron species in the presence of a palladium catalyst and a base. A significant advantage of this method is its high functional group tolerance, making it well-suited for the synthesis of substituted styrenes.

A key challenge in this specific transformation is the instability of vinylboronic acid, which is prone to polymerization. To circumvent this, stable vinylboron surrogates are employed. Potassium vinyltrifluoroborate and 2,4,6-trivinylboroxin-pyridine complex are two such reagents that have demonstrated efficacy in Suzuki-Miyaura vinylations.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzoic Acid with Potassium Vinyltrifluoroborate

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides with potassium vinyltrifluoroborate.

-

Materials:

-

4-Bromobenzoic acid

-

Potassium vinyltrifluoroborate

-

Palladium(II) chloride bis(diphenylphosphino)ferrocene complex (PdCl₂(dppf))

-

Cesium carbonate (Cs₂CO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized and degassed

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (HCl), 1M

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzoic acid (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), and cesium carbonate (3.0 equiv).

-

Add PdCl₂(dppf) (0.05 equiv) to the flask.

-

Add a degassed mixture of THF and water (e.g., 9:1 v/v) to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to 4-bromobenzoic acid).

-

Heat the reaction mixture to reflux (approximately 70-80 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization. Acidify the aqueous layer with 1M HCl to precipitate any remaining product, which can then be extracted with ethyl acetate.

-

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 77 (for a similar substrate) | |

| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80 | 16 | Good yields for various aryl bromides |

Heck Reaction

The Heck reaction, or the Mizoroki-Heck reaction, provides another powerful method for the vinylation of aryl halides. This reaction involves the palladium-catalyzed coupling of 4-bromobenzoic acid with ethylene (B1197577) gas. While conceptually straightforward, this reaction often requires specialized equipment to handle ethylene gas under pressure and may necessitate higher reaction temperatures.

Conceptual Experimental Protocol: Heck Reaction of 4-Bromobenzoic Acid with Ethylene

-

Materials:

-

4-Bromobenzoic acid

-

Ethylene gas

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

A suitable base (e.g., triethylamine, sodium acetate)

-

A high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP))

-

-

Procedure:

-

Charge a high-pressure reactor with 4-bromobenzoic acid, palladium(II) acetate, tri(o-tolyl)phosphine, and the chosen base and solvent.

-

Seal the reactor and purge with ethylene gas.

-

Pressurize the reactor with ethylene to the desired pressure.

-

Heat the reaction mixture to the specified temperature (e.g., 100-150 °C) with vigorous stirring.

-

Maintain the reaction at temperature for the required duration, monitoring the pressure for ethylene uptake.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ethylene.

-

The reaction mixture would then be worked up in a similar fashion to the Suzuki-Miyaura coupling, involving extraction and purification.

-

Quantitative Data for Heck Reactions of Aryl Halides

| Substrate | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | Reference |

| Aryl Halides (general) | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 1-10 | Good | |

| 2-Bromo-6-methoxynaphthalene | Pd(OAc)₂ | P(o-tol)₃ | NaOAc | DMF | 140 | >10 | High |

Alternative Synthetic Strategies

Grignard Reaction with Protection/Deprotection

A Grignard-based approach is also conceivable, though it necessitates a protection-deprotection sequence due to the acidic proton of the carboxylic acid group.

Conceptual Workflow:

-

Protection: The carboxylic acid of 4-bromobenzoic acid is first protected, typically as an ester (e.g., methyl or ethyl ester).

-

Grignard Formation: The resulting 4-bromo-benzoate ester is then reacted with magnesium metal to form the corresponding Grignard reagent.

-

Vinylation: The Grignard reagent is reacted with a vinylating agent, such as vinyl bromide.

-

Deprotection: The ester protecting group is subsequently hydrolyzed under acidic or basic conditions to yield

A Technical Guide to High-Purity 4-Vinylbenzoic Acid for Researchers and Drug Development Professionals

Introduction: 4-Vinylbenzoic acid (4-VBA), a molecule possessing both a vinyl group and a carboxylic acid functionality, serves as a versatile building block in various scientific and industrial applications. Its unique bifunctional nature allows it to be a valuable monomer for polymer synthesis and a key intermediate in the creation of complex molecules, particularly within the pharmaceutical and materials science sectors. This technical guide provides an in-depth overview of commercially available high-purity this compound, including a comparative analysis of suppliers, detailed experimental protocols for its synthesis, purification, and analysis, and a look into its role in relevant biological signaling pathways.

Commercial Suppliers and Specifications of High-Purity this compound

A variety of chemical suppliers offer this compound in different grades of purity, catering to the diverse needs of researchers and drug development professionals. High-purity grades are essential for applications where impurities could adversely affect experimental outcomes or the safety and efficacy of a final product. The following table summarizes the offerings from several prominent commercial suppliers.

| Supplier | Purity Specification | Analytical Method | CAS Number | Additional Notes |

| Chem-Impex | ≥ 99%[1] | HPLC[1] | 1075-49-6[1] | White to off-white crystalline powder.[1] |

| Sigma-Aldrich | 97%[2][3] | Not Specified | 1075-49-6[2] | Also available as "for synthesis" with ≥97.0% purity (acidimetric). |

| Thermo Scientific Chemicals | 96% and 98%[4][5] | Titration with NaOH (≥95% for 96% grade)[4] | 1075-49-6[4] | Formerly part of the Acros Organics and Alfa Aesar portfolios.[4][5] |

| TCI America | >97.0%[6] | GC[6] | 1075-49-6[6] | Offered stabilized with BHT.[6][7] |

| Georganics | High Purity | Not Specified | 1075-49-6[8] | Available in various sizes from milligrams to multi-kilogram batches.[8] |

| ChemScene | 98% (stabilized with 50ppm TBC)[9] | Not Specified | 1075-49-6[9] | |

| NINGBO INNO PHARMCHEM CO.,LTD. | High-Quality | Not Specified | Not Specified | Actively supports the research community with this intermediate.[10] |

Key Experimental Protocols

Accurate and reproducible experimental methodologies are paramount in scientific research and drug development. The following sections provide detailed protocols for the synthesis, purification, and analysis of this compound.

Synthesis of this compound via Wittig Reaction

A common and effective method for the synthesis of this compound is the Wittig reaction. This procedure involves the reaction of a phosphonium (B103445) ylide with an aldehyde.

Part 1: Preparation of 4-Carboxybenzyltriphenylphosphonium Bromide

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 4-(bromomethyl)benzoic acid (4.3 g, 20 mmol) and triphenylphosphine (B44618) (5.2 g, 20 mmol).[10]

-

Dissolution: Add 60 mL of acetone (B3395972) to dissolve the solids.[10]

-

Reflux: Heat the mixture to reflux in a water bath for 45 minutes.[10]

-

Isolation: Cool the reaction mixture to room temperature. The phosphonium salt will precipitate. Collect the solid product by vacuum filtration.[10]

-

Washing and Drying: Wash the collected solid with two 20 mL portions of diethyl ether and dry it on the funnel under vacuum. The resulting product is typically of sufficient purity for the next step.[10]

Part 2: Preparation of this compound

-

Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stirrer, add the 4-carboxybenzyltriphenylphosphonium bromide (3.76 g, 8 mmol) from the previous step, 32 mL of aqueous formaldehyde (B43269) (37%), and 15 mL of water.[10]

-

Base Addition: While stirring vigorously, add a solution of sodium hydroxide (B78521) (2.5 g, 62.5 mmol) in 15 mL of water dropwise over a period of 10 minutes.[10]

-

Reaction: Continue to stir the mixture for an additional 45 minutes.[10]

-

Workup: Filter the reaction mixture to remove the triphenylphosphine oxide precipitate and wash the solid with approximately 100 mL of water.[10]

-

Acidification and Isolation: Slowly add concentrated hydrochloric acid to the combined filtrate and washings until the pH is approximately 1 (check with pH paper). The this compound will precipitate. Collect the product by vacuum filtration.[10]

Purification of this compound by Recrystallization

For applications requiring very high purity, this compound can be further purified by recrystallization.

-

Solvent Selection: Methanol is a suitable solvent for the recrystallization of this compound.

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot methanol.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold methanol, and dry them under vacuum.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for determining the purity of this compound and identifying any impurities.

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like phosphoric acid or formic acid to ensure the carboxylic acid is in its protonated form.[4]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (around 234 nm) is suitable.[11]

-

Procedure: A standard solution of high-purity this compound is prepared and injected into the HPLC system to determine its retention time. The sample to be analyzed is then injected, and the area of the this compound peak is compared to the total area of all peaks to calculate the purity.

Gas Chromatography (GC)

GC can also be used for purity analysis, particularly for assessing volatile impurities.

-

Column: A capillary column with a non-polar or medium-polarity stationary phase is generally appropriate.

-

Carrier Gas: Helium or nitrogen is typically used as the carrier gas.

-

Injection and Detection: A split/splitless injector and a flame ionization detector (FID) are commonly employed.

-

Derivatization: For better volatility and peak shape, the carboxylic acid group may be derivatized (e.g., esterified) prior to analysis.

-

Analysis: Similar to HPLC, the purity is determined by comparing the peak area of this compound to the total peak area.

Role in Drug Development and Signaling Pathways

This compound and its derivatives have shown promise in drug development, particularly in cancer therapy. Some derivatives have been found to interact with retinoic acid receptors, which are crucial regulators of cell growth, differentiation, and apoptosis.[2]

Retinoic Acid Signaling Pathway

Retinoic acid, a metabolite of vitamin A, exerts its biological effects by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors form heterodimers (RAR-RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding can either activate or repress gene transcription, thereby controlling a wide range of cellular processes. Dysregulation of this pathway is implicated in various diseases, including cancer. Certain synthetic derivatives of this compound can mimic the action of retinoic acid, potentially serving as therapeutic agents to modulate this pathway and inhibit cancer cell proliferation.[2]

References

- 1. rsc.org [rsc.org]

- 2. EP0161156B1 - 4-vinylbenzoic-acid derivatives, their preparation and their use as therapeutical compositions and as ligands - Google Patents [patents.google.com]

- 3. preprints.org [preprints.org]

- 4. Separation of p-Vinylbenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. This compound [webbook.nist.gov]

- 6. prezi.com [prezi.com]

- 7. This compound | Semantic Scholar [semanticscholar.org]

- 8. EP0161156A1 - 4-Vinylbenzoic-acid derivatives, their preparation and their use as therapeutical compositions and as ligands - Google Patents [patents.google.com]

- 9. brieflands.com [brieflands.com]

- 10. books.rsc.org [books.rsc.org]

- 11. Electric Field-Controlled Benzoic Acid and Sulphanilamide Delivery from Poly(Vinyl Alcohol) Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling precautions for 4-Vinylbenzoic acid

An In-depth Technical Guide to the Safe Handling of 4-Vinylbenzoic Acid

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling precautions for all laboratory reagents is paramount. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound (CAS No. 1075-49-6), a versatile monomer often used in the synthesis of specialty polymers and other advanced materials.[1][2]

Chemical and Physical Properties

This compound, also known as styrene-4-carboxylic acid, is an aromatic compound with a vinyl group attached to the para position of benzoic acid. It typically appears as a light beige or white to off-white crystalline powder.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1075-49-6 |

| Molecular Formula | C9H8O2 |

| Molecular Weight | 148.16 g/mol [1][3][4] |

| Appearance | Light beige to white/off-white crystalline powder[1][3] |

| Melting Point | 142-144 °C[1] |

| Solubility | Soluble in dichloromethane (B109758) and methanol[2][4] |

| Odor | None reported[3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are irritation to the skin, eyes, and respiratory system.[2][3][5][6][7] One source also indicates it may cause an allergic skin reaction.[8]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][5][6][7] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][5][6][7] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[2][5][6][7] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[8] |

| Sensitisation (Skin) | 1 | H317: May cause an allergic skin reaction[8] |

The signal word for this compound is Warning .[3][9]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure laboratory safety.

Handling

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood to minimize dust generation and inhalation.[3][5][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, protective gloves, and a lab coat.[3][5][6][8] If ventilation is inadequate or dust is generated, a NIOSH-approved respirator (such as a type N95 dust mask) should be worn.[3][9]

-

Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in areas where the chemical is handled.[5][8] Wash hands thoroughly after handling.[5][6][8] Contaminated work clothing should not be allowed out of the workplace and should be laundered before reuse.[8]

Storage

-

Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances.[3][11] Some sources recommend long-term storage at -20°C, while others suggest storage at or below 20°C.[4][6][12] Short-term storage at room temperature may be acceptable.[4]

-

Containers: Keep containers tightly closed when not in use.[3][5][11]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

First-Aid Measures

The following diagram outlines the initial first-aid steps to be taken after exposure to this compound.

Caption: First-aid response workflow for this compound exposure.

Table 3: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical aid. Do not use mouth-to-mouth resuscitation.[3] |

| Skin Contact | Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[3][13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical aid.[3][5][6] |

| Ingestion | Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[3] |

Accidental Release Measures

For spills, use proper personal protective equipment as indicated in Section 3.1. Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[3][8] Avoid generating dusty conditions and ensure the area is well-ventilated.[3]

Fire-Fighting Measures

This compound is not considered a significant fire risk.[8]

-

Extinguishing Media: Use water, dry chemical, chemical foam, or alcohol-resistant foam.[3]

-

Hazards from Combustion: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[3][10]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[3][10]

Stability and Reactivity

-

Stability: this compound is stable under normal storage conditions.[10]

-

Conditions to Avoid: Avoid the generation of dust, as the enrichment of fine dust can lead to the danger of a dust explosion.[5]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide and carbon dioxide.[5][10]

Experimental Protocols

While specific experimental protocols for safety testing are not detailed in the provided safety data sheets, the handling procedures outlined in this guide are derived from established safety protocols for chemical reagents. Adherence to standard laboratory practices, including conducting a thorough risk assessment before beginning any new procedure involving this compound, is essential.

The following diagram illustrates a logical workflow for the safe use of this compound in a research setting.

Caption: A standard workflow for the safe laboratory use of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. usbio.net [usbio.net]

- 5. chemos.de [chemos.de]

- 6. merckmillipore.com [merckmillipore.com]

- 7. This compound | C9H8O2 | CID 14098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. This compound 97 1075-49-6 [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. 4-VINYL-BENZOIC ACID ETHYL ESTER Safety Data Sheets(SDS) lookchem [lookchem.com]

- 12. This compound | 1075-49-6 [chemicalbook.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

The Stability and Storage of 4-Vinylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylbenzoic acid (4-VBA) is a versatile bifunctional monomer widely utilized in the synthesis of specialty polymers, adhesives, coatings, and as an intermediate in the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring both a polymerizable vinyl group and a reactive carboxylic acid moiety, allows for the engineering of materials with tailored properties, including enhanced thermal stability and mechanical strength. However, the very reactivity that makes 4-VBA a valuable building block also presents significant challenges regarding its stability and storage. This technical guide provides an in-depth overview of the stability profile of this compound, recommended storage conditions, and methodologies for assessing its integrity over time.

Chemical Stability Profile

The stability of this compound is primarily influenced by its susceptibility to polymerization, oxidation, and sensitivity to light. The vinyl group is prone to free-radical polymerization, which can be initiated by heat, light, or the presence of radical initiators. This process leads to the formation of poly(this compound), diminishing the monomer's purity and rendering it unsuitable for many applications.

Furthermore, as an aromatic carboxylic acid, 4-VBA is sensitive to light and should be stored accordingly to prevent potential photodegradation.[2] While specific degradation pathways under photolytic stress have not been extensively documented in publicly available literature, similar aromatic compounds are known to undergo complex reactions upon exposure to UV light.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, it is imperative to adhere to strict storage protocols. The primary goal is to mitigate the risk of spontaneous polymerization and other degradation pathways. Based on manufacturer recommendations and safety data sheets, the following conditions are advised:

| Parameter | Recommended Condition | Rationale |

| Temperature | Long-term: -20°C[3][4] Short-term: Room Temperature[3] General: ≤ 20°C[5][6] or 0-8°C[1] | Low temperatures significantly reduce the rate of potential polymerization and other degradation reactions. |

| Atmosphere | Sealed container, away from moisture.[4] | Prevents oxidation and hydrolysis. |

| Light | Store in a dark or amber container.[2] | Minimizes the risk of photodegradation. |

| Inhibitors | Often supplied with inhibitors such as 4-tert-butylcatechol (B165716) (TBC)[4] or butylated hydroxytoluene (BHT).[2] | These compounds act as radical scavengers to prevent the initiation of polymerization. |

Experimental Protocols for Stability Assessment

A crucial aspect of managing this compound is the ability to assess its stability and purity over time. A stability-indicating analytical method is one that can accurately and selectively quantify the parent compound in the presence of its degradation products and any matrix components. High-Performance Liquid Chromatography (HPLC) is the most suitable technique for this purpose.

Protocol: Development of a Stability-Indicating HPLC Method for this compound

1. Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products generated under forced degradation conditions.

2. Materials and Instrumentation:

-

This compound reference standard

-

HPLC grade acetonitrile (B52724), methanol, and water

-

Formic acid or phosphoric acid

-

Hydrochloric acid, sodium hydroxide, and hydrogen peroxide for forced degradation studies

-

HPLC system with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions (Initial):

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

4. Forced Degradation Studies:

-

Acid Hydrolysis: Reflux 4-VBA solution in 0.1 M HCl at 80°C for 4 hours.

-

Base Hydrolysis: Reflux 4-VBA solution in 0.1 M NaOH at 80°C for 4 hours.

-

Oxidative Degradation: Treat 4-VBA solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store solid 4-VBA at 105°C for 48 hours.

-

Photodegradation: Expose 4-VBA solution to UV light (254 nm) for 24 hours.

5. Method Development and Validation:

-

Inject samples from the forced degradation studies to assess the separation of the 4-VBA peak from any degradation product peaks.

-

Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve adequate resolution (Rs > 2) between all peaks.

-

Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Logical Workflow for Storage and Handling

Signaling Pathways of Degradation

The primary degradation pathway of concern for this compound is polymerization. This is a chain reaction that can be initiated by various stimuli.

Conclusion

The stability of this compound is a critical consideration for its successful application in research and development. Its propensity for polymerization necessitates stringent storage conditions, including low temperatures, protection from light, and the presence of inhibitors. For professionals in drug development and materials science, the implementation of a robust stability testing program, utilizing techniques such as stability-indicating HPLC, is essential to ensure the quality and purity of 4-VBA throughout its lifecycle. By understanding the factors that influence its stability and adhering to the guidelines presented in this document, researchers can effectively manage this versatile monomer and ensure the integrity of their experimental outcomes.

References

Methodological & Application

Application Notes and Protocols for the Free Radical Polymerization of 4-Vinylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction